1-(3-Amino-2,6-dimethylphenyl)ethanone
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Overview
Description
1-(3-Amino-2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, characterized by the presence of an amino group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-2,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally benign solvents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-amino-2,6-dimethylphenyl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Amino-2,6-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(3-Methylphenyl)ethanone
- 1-(3,4-Dimethylphenyl)ethanone
- 1-(2,4,6-Trimethylphenyl)ethanone
Comparison: 1-(3-Amino-2,6-dimethylphenyl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(3-amino-2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-9(11)7(2)10(6)8(3)12/h4-5H,11H2,1-3H3 |
InChI Key |
WGCIYKWYWQDACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)C(=O)C |
Origin of Product |
United States |
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